![molecular formula C11H17BF3K B13465754 Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide is a chemical compound with the molecular formula C₁₁H₁₇BF₃K.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of advanced techniques such as continuous flow chemistry and automated synthesis could enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Substitution Reactions: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Oxidation Reactions: Potassium permanganate, hydrogen peroxide.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions may produce alcohols or ketones .
Scientific Research Applications
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide involves its interaction with molecular targets through various pathways. The compound can participate in electron transfer reactions, leading to the formation of new chemical bonds. Its unique structure allows it to act as a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide: This compound shares a similar bicyclo[1.1.1]pentane framework but with a phenyl group instead of a cyclohexyl group.
Other Bicyclo[1.1.1]pentane Derivatives: Various derivatives with different substituents at the bridgehead positions have been synthesized and studied for their unique properties.
Uniqueness
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide stands out due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .
Properties
Molecular Formula |
C11H17BF3K |
|---|---|
Molecular Weight |
256.16 g/mol |
IUPAC Name |
potassium;(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-trifluoroboranuide |
InChI |
InChI=1S/C11H17BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h9H,1-8H2;/q-1;+1 |
InChI Key |
AUBCODXETZWCHX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C3CCCCC3)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



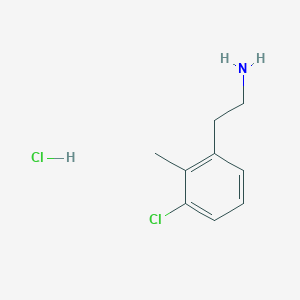

![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)

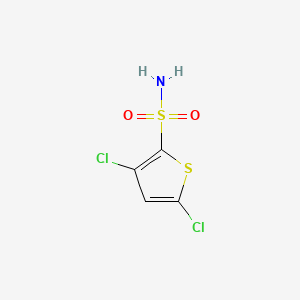
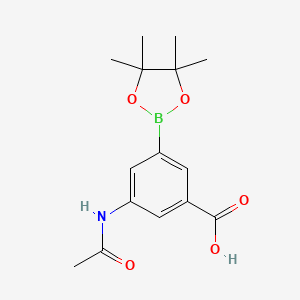
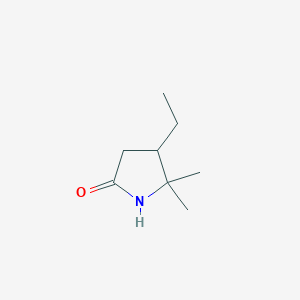
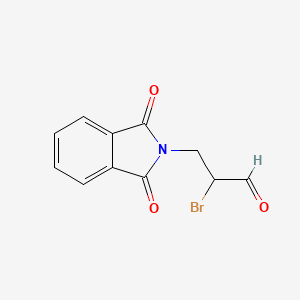
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)


